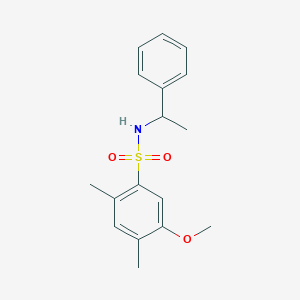

5-methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Methoxy-2,4-dimethylphenyl)sulfonylamine is an organic compound with the molecular formula C17H21NO3S and a molecular weight of 319.4 g/mol This compound features a sulfonyl group attached to a phenylethylamine backbone, which is further substituted with a methoxy group and two methyl groups on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine typically involves the following steps:

Starting Materials: The synthesis begins with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride and phenylethylamine.

Reaction Conditions: The sulfonyl chloride is reacted with phenylethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring efficient mixing and temperature control, and implementing continuous purification techniques to maintain product quality.

Análisis De Reacciones Químicas

Types of Reactions

(5-Methoxy-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Formation of 5-hydroxy-2,4-dimethylphenylsulfonyl(phenylethyl)amine.

Reduction: Formation of (5-Methoxy-2,4-dimethylphenyl)thioamine.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

(5-Methoxy-2,4-dimethylphenyl)sulfonylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylethylamine backbone may interact with neurotransmitter receptors, influencing biological pathways.

Comparación Con Compuestos Similares

(5-Methoxy-2,4-dimethylphenyl)sulfonylamine can be compared with other sulfonyl-substituted phenylethylamines:

(4-Methoxyphenyl)sulfonylamine: Lacks the additional methyl groups, which may affect its reactivity and biological activity.

(5-Methoxy-2,4-dimethylphenyl)sulfonylamine:

(5-Methoxy-2,4-dimethylphenyl)sulfonylamine: Lacks the ethyl group, which may influence its solubility and interaction with biological targets.

Actividad Biológica

5-Methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide compound notable for its unique structural features, which include a methoxy group and two methyl groups on the benzene ring, alongside a phenylethyl substituent attached to the nitrogen atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research.

Chemical Structure and Properties

- Molecular Formula : C17H21NO3S

- Molar Mass : 319.42 g/mol

- CAS Number : 700857-05-2

The sulfonamide functional group is crucial for its biological activity, which is primarily linked to its ability to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Sulfonamides are traditionally recognized for their role as antimicrobial agents. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, leading to a disruption in folate synthesis necessary for bacterial growth .

Minimum Inhibitory Concentration (MIC) Studies

In studies assessing the antibacterial efficacy of various sulfonamides, compounds similar to this compound demonstrated varying MIC values against common pathogens:

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 6.72 |

| This compound | S. aureus | 6.63 |

These results indicate that the compound exhibits potent activity against both Gram-negative and Gram-positive bacteria .

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has shown promising anti-inflammatory effects. Research involving carrageenan-induced edema in rats demonstrated that derivatives of sulfonamides can significantly reduce inflammation:

| Compound | Edema Reduction (%) at 3h |

|---|---|

| Compound A (similar structure) | 94.69 |

| Compound B (similar structure) | 89.66 |

Such findings suggest that modifications in the sulfonamide structure can enhance anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides like this compound can be influenced by structural modifications. For instance, variations in the substituents on the benzene ring or alterations in the sulfonamide moiety can lead to enhanced antibacterial or anti-inflammatory effects. The presence of electron-donating groups such as methoxy has been associated with increased activity against various biological targets .

Synthesis and Evaluation

A study focused on the synthesis of various benzenesulfonamide derivatives highlighted the importance of structural modifications in enhancing biological activities. The synthesized compounds were evaluated for their antibacterial and anti-inflammatory properties using both in vitro and in vivo models. The results indicated that specific substitutions could lead to improved efficacy against resistant bacterial strains .

Pharmacological Characterization

Pharmacological studies have employed various methods such as surface plasmon resonance (SPR), molecular dynamics simulations, and toxicity assessments to evaluate the interactions of sulfonamide derivatives with biological targets. These studies not only confirm the binding affinity but also elucidate the potential therapeutic applications of compounds like this compound in treating infections and inflammatory diseases .

Propiedades

IUPAC Name |

5-methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-12-10-13(2)17(11-16(12)21-4)22(19,20)18-14(3)15-8-6-5-7-9-15/h5-11,14,18H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKWZMUJVMPWIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.